molecular formula C11H14O3 B1222070 1'-Hydroxymethyleugenol CAS No. 31706-95-3

1'-Hydroxymethyleugenol

Cat. No. B1222070
CAS RN: 31706-95-3
M. Wt: 194.23 g/mol
InChI Key: DFQDENBMPURIHD-UHFFFAOYSA-N
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Patent
US07829563B2

Procedure details

To a solution of 3,4-dimethoxybenzaldehyde (5.30 g, 31.9 mmol) in THF (50 mL) was added dropwise under a nitrogen atmosphere at 0° C. over a period of 30 min vinylmagnesium bromide (1 M in THF, 32 mL, 32 mmol) and stirred for 2 h at 0° C. followed by 1 h at ambient temperature. Further vinylmagnesium bromide (1 M in THF, 32 mL, 32 mmol) was added at 0° C. and the solution was stirred for 1 h at this temperature. The reaction mixture was added onto a mixture of ice (50 g) and aqueous ammonium chloride (saturated, 50 mL). The mixture was extracted with tert-butylmethylether and the organic layers were washed with water (50 mL) and brine (50 mL). Drying over sodium sulfate und purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 50:50) afforded the title compound (5.18 g, 84%) as a light yellow oil.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[CH:13]([Mg]Br)=[CH2:14].[Cl-].[NH4+]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]([OH:7])[CH:13]=[CH2:14])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
32 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Three
Name
ice
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 1 h at ambient temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 h at this temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with tert-butylmethylether
WASH
Type
WASH
Details
the organic layers were washed with water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulfate und purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 50:50)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.18 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.